Anserine (β-alanyl-N(π)-methyl-L-histidine) is a naturally occurring dipeptide found abundantly in the skeletal muscles of vertebrates, particularly in birds and fish. It is a methylated derivative of carnosine (β-alanyl-L-histidine), with the methylation occurring on the imidazole ring of the histidine residue. While its exact physiological function remains to be fully elucidated, anserine is believed to play a role in various biological processes, including pH buffering, antioxidant defense, and muscle function.
Synthesis Analysis
In biological systems, anserine is synthesized from carnosine by the enzyme carnosine N-methyltransferase, which specifically methylates the imidazole ring of carnosine. This enzyme has been identified in various species, including chickens and rats. Synthetically, anserine can be produced through chemical synthesis methods, although detailed procedures are not widely reported in the scientific literature.
Mechanism of Action
Antioxidant Activity: Anserine acts as a potent antioxidant, scavenging reactive oxygen species like hydroxyl radicals and superoxide anions. 21, 27, This activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals, and to chelate metal ions that catalyze free radical formation.
Cellular Protection: Anserine has been shown to protect cells from various stressors, including oxidative stress, glycation, and inflammation. 9, 10, 12, , This protective effect may be mediated through its antioxidant activity, as well as its ability to modulate intracellular signaling pathways and gene expression.
Muscle Function: Anserine's role in muscle function is not fully understood, but it may contribute to muscle contraction, fatigue resistance, and recovery. 7, 21,
Applications
Food Science and Nutrition: Anserine is naturally present in meat products, especially poultry and fish. Its antioxidant properties contribute to the shelf life and quality of these foods. Additionally, anserine is being explored as a potential dietary supplement for its purported health benefits, including muscle recovery, antioxidant support, and cognitive function.
Pharmacology and Therapeutics: Anserine's antioxidant, anti-inflammatory, and cell-protective properties are being explored for their potential therapeutic applications in various diseases, including diabetes, cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. 4, 8, 16, 29, , ,
Related Compounds
Carnosine (β-alanyl-L-histidine)
Compound Description: Carnosine is a naturally occurring dipeptide composed of the amino acids β-alanine and L-histidine. It is found in various mammalian tissues, particularly in skeletal muscle, the heart, and the central nervous system []. Carnosine exhibits various biological activities, including antioxidant, anti-inflammatory, and antiglycation properties [, , ]. It is also known to influence calcium handling in cellular systems, including the sarcoplasmic reticulum [].
Homocarnosine (γ-aminobutyryl-L-histidine)
Compound Description: Homocarnosine is a dipeptide consisting of γ-aminobutyric acid (GABA) and L-histidine []. It is found primarily in the brain and is believed to play a role in neurotransmission and neuroprotection [].
Relevance: Homocarnosine shares structural similarities with both carnosine and anserine, possessing the L-histidine moiety while differing in the other amino acid residue [, ]. It exhibits antioxidant activity comparable to carnosine and anserine, suggesting a potential role in protecting against oxidative stress []. While the research provided focuses more on anserine and carnosine, homocarnosine is mentioned in the context of its presence in the brain and its potential as a related bioactive peptide [].
N-acetylcarnosine
Compound Description: N-acetylcarnosine is a derivative of carnosine where the N-terminal amino group of the β-alanine residue is acetylated. It has been investigated for its potential therapeutic effects on cataracts [].
β-alanine
Compound Description: β-alanine is a non-essential amino acid and a precursor for the synthesis of carnosine and anserine in the body [, ]. Dietary supplementation of β-alanine has been explored for its potential to enhance athletic performance [].
L-Histidine
Compound Description: L-histidine is an essential amino acid and a constituent of both carnosine and anserine [, , ]. It plays a crucial role in various metabolic processes and is a precursor for histamine synthesis [, ].
Relevance: L-histidine is a fundamental building block for both anserine and carnosine [, , ]. While anserine and carnosine exhibit potent antioxidant activity, L-histidine alone has been shown to exhibit pro-oxidative effects in certain experimental settings []. This difference in behavior emphasizes the importance of the dipeptide structure in conferring the specific antioxidant properties to anserine and carnosine [].
3-Methylhistidine
Compound Description: 3-Methylhistidine is a post-translationally modified form of histidine, specifically methylated at the 3-position of the imidazole ring. It is released during the breakdown of muscle proteins like actin and myosin [].
Relevance: 3-methylhistidine is a product of anserine and carnosine metabolism []. Measurement of its levels can serve as an indicator of muscle protein breakdown. While anserine contains a methylated histidine residue, 3-methylhistidine itself does not exhibit the same biological activities as anserine or carnosine. Its presence in biological samples primarily reflects the turnover of muscle proteins.
Anserine nitrate
Compound Description: Anserine nitrate is a salt form of anserine, where nitric acid is used to form the salt. It has shown potential for reducing serum urate levels, potentially offering a therapeutic approach for hyperuricemia [].
Relevance: Anserine nitrate, being a salt form of anserine, is expected to release anserine in the body. It is directly investigated for its anti-hyperuricemic effect, suggesting that anserine, in this specific salt form, might influence urate metabolism and excretion []. This research focuses on uncovering the molecular mechanism behind the observed urate-lowering effects of anserine nitrate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-Anserine is a dipeptide found in most animal tissues. In model systems it is a potent antioxidant and scavener of hydroxyl radicals. It inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars. It is much less potent than L-carnosine as an inhibitor of protein-protein crosslinking.
AMG-3969 is a GK-GKRP disruptor. AMG-3969 normalized blood glucose levels in several rodent models of diabetes. AMG-3969 potently reversed the inhibitory effect of GKRP on GK activity and promoted GK translocation both in vitro (isolated hepatocytes) and in vivo (liver). AMG-3969 blood glucose lowering was restricted to diabetic and not normoglycaemic animals.
Sotorasib is a pyridopyrimidine that is pyrido[2,3-d]pyrimidin-2(1H)-one substituted by 4-methyl-2-(propan-2-yl)pyridin-3-yl, (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl, fluoro and 2-fluoro-6-hydroxyphenyl groups at positions 1, 4, 6 and 7, respectively. It is approved for the treatment of patients with non-small cell lung cancer having KRAS(G12C) mutations. It has a role as an antineoplastic agent. It is a member of acrylamides, a N-acylpiperazine, a pyridopyrimidine, a member of monofluorobenzenes, a member of methylpyridines, a tertiary carboxamide, a tertiary amino compound and a member of phenols. Sotorasib, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen. It is indicated in the treatment of adult patients with KRAS G12C mutant non-small cell lung cancer. This mutation makes up >50% of all KRAS mutations. Mutant KRAS discovered in 1982 but was not considered a druggable target until the mid-2010s. It is the first experimental KRAS inhibitor. The drug [MRTX849] is also currently being developed and has the same target. Sotorasib was granted FDA approval on May 28, 2021, followed by the European Commission's approval on January 10, 2022. Sotorasib is a small molecule inhibitor of the KRAS G12C mutant protein which is found in up to 13% of refractory cases of non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with sotorasib, and a proportion of patients develop clinically apparent liver injury that can be severe. Sotorasib is an orally available inhibitor of the specific KRAS mutation, p.G12C, with potential antineoplastic activity. Upon oral administration, sotorasib selectively targets, binds to and inhibits the activity of the KRAS p.G12C mutant. This may inhibit growth in KRAS p.G12C-expressing tumor cells. The KRAS p.G12C mutation is seen in some tumor cell types and plays a key role in tumor cell proliferation.
AMG-511 is a potent and selective pan class I PI3K inhibitor exhibiting IC50 values of 8, 11, 2, and 6 nM against the PI3K β, α, β, and ≤ isoforms respectively. AMG 511 inhibited PI3K pathway signaling in U87 MG glioblastoma cells as determined by dose-dependent reduction in AKT S473 phosphorylation (IC50 = 4 nM). AKT inhibition resulted in a concomitant reduction in PRAS40 phosphorylation (IC50 = 23 nM), a downstream effector of AKT. Reduced phosphorylation of mTORC1 substrates p70S6K (IC50 = 30 nM) and S6 (IC50 = 70 nM) but not 4EBP1 (T37/46), was also detected in U87 MG cells.
Sotorasib is a pyridopyrimidine that is pyrido[2,3-d]pyrimidin-2(1H)-one substituted by 4-methyl-2-(propan-2-yl)pyridin-3-yl, (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl, fluoro and 2-fluoro-6-hydroxyphenyl groups at positions 1, 4, 6 and 7, respectively. It is approved for the treatment of patients with non-small cell lung cancer having KRAS(G12C) mutations. It has a role as an antineoplastic agent. It is a member of acrylamides, a N-acylpiperazine, a pyridopyrimidine, a member of monofluorobenzenes, a member of methylpyridines, a tertiary carboxamide, a tertiary amino compound and a member of phenols. Sotorasib, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen. It is indicated in the treatment of adult patients with KRAS G12C mutant non-small cell lung cancer. This mutation makes up >50% of all KRAS mutations. Mutant KRAS discovered in 1982 but was not considered a druggable target until the mid-2010s. It is the first experimental KRAS inhibitor. The drug [MRTX849] is also currently being developed and has the same target. Sotorasib was granted FDA approval on May 28, 2021, followed by the European Commission's approval on January 10, 2022. Sotorasib is a small molecule inhibitor of the KRAS G12C mutant protein which is found in up to 13% of refractory cases of non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with sotorasib, and a proportion of patients develop clinically apparent liver injury that can be severe. Sotorasib is an orally available inhibitor of the specific KRAS mutation, p.G12C, with potential antineoplastic activity. Upon oral administration, sotorasib selectively targets, binds to and inhibits the activity of the KRAS p.G12C mutant. This may inhibit growth in KRAS p.G12C-expressing tumor cells. The KRAS p.G12C mutation is seen in some tumor cell types and plays a key role in tumor cell proliferation.
AMG 548 is an inhibitor of p38α MAPK (Ki = 0.5 nM). It is selective for p38α over p38γ, p38δ, JNK1, JNK2, and JNK3 (Kis = 2,600, 4,100, 11,480, 39, and 61 nM, respectively) and is greater than 1,000-fold selective over a panel of 36 additional kinases but also inhibits p38β (Ki = 3.6 nM). AMG 548 inhibits LPS-induced production of TNF-α and IL-1β in isolated human whole blood (IC50s = 3 and 7 nM, respectively). AMG-548 is a potent and selective inhibitor of p38α. It displays >1000-fold selectivity against 36 other kinases, and it inhibits whole blood LPS-stimulated TNFα. AMG-548 has shown to be efficacious in acute and chronic models of arthritis.
AMG 517 is an antagonist of transient receptor potential vanilloid 1 (TRPV1; IC50 = 0.9 nM). It inhibits mechanical and thermal allodynia in a rat model of burn injury when administered intrathecally at a dose of 165 µg. AMG 517 (150 and 300 µg/kg) also reverses increases in the level of calcitonin gene-related peptide (CGRP) and increases expression of GFAP and GAP-43 in the dorsal horn of the spinal cord, as well as enhances axonal regeneration in a rat model of sciatic nerve transection injury. AMG 517 is a potent and selective TRPV1 antagonist, and antagonizes capsaicin, proton, and heat activation of TRPV1. The transient receptor potential vanilloid-1 (TRPV1) channel plays a suppressive role in the systemic inflammatory response syndrome (SIRS) by inhibiting production of tumor necrosis factor (TNF)α and possibly by other mechanisms. TRPV1 antagonists, widely viewed as new-generation painkillers, may decrease the resistance of older patients to infection and sepsis.